2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
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Overview
Description
2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound It is known for its unique chemical structure, which includes a chloroacetyl group and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of chloroacetyl chloride with N,N,N-trimethylethan-1-aminium iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted amides, thioesters, or ethers, depending on the nucleophile used.
Hydrolysis: The major products are the corresponding alcohol and acid.
Scientific Research Applications
2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide involves its interaction with nucleophiles in biological systems. The chloroacetyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes . Additionally, the quaternary ammonium group can interact with negatively charged components of cell membranes, affecting membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl chloride: Used in similar nucleophilic substitution reactions but lacks the quaternary ammonium group.
N,N,N-Trimethylethan-1-aminium iodide: Contains the quaternary ammonium group but lacks the chloroacetyl group.
Uniqueness
2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide is unique due to the presence of both the chloroacetyl and quaternary ammonium groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological systems in ways that similar compounds cannot .
Properties
CAS No. |
90032-57-8 |
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Molecular Formula |
C7H15ClINO2 |
Molecular Weight |
307.56 g/mol |
IUPAC Name |
2-(2-chloroacetyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H15ClNO2.HI/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LRZJETMMSVBKKQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCl.[I-] |
Origin of Product |
United States |
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